Cas no 1396783-46-2 (3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide)

3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide 化学的及び物理的性質
名前と識別子
-
- 3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide
- 3-phenylsulfanyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)propanamide
- 3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide
- F6244-1435
- 1396783-46-2
- 3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide
- AKOS024542666
- VU0539956-1
-
- インチ: 1S/C17H22N2OS/c20-17(10-15-21-16-8-2-1-3-9-16)18-11-4-5-12-19-13-6-7-14-19/h1-3,8-9H,6-7,10-15H2,(H,18,20)
- InChIKey: HCZUZXDJJYQXGD-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)CCC(NCC#CCN1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 302.14528450g/mol
- どういたいしつりょう: 302.14528450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 57.6Ų
3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6244-1435-30mg |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6244-1435-5mg |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6244-1435-4mg |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6244-1435-15mg |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6244-1435-10mg |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6244-1435-25mg |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6244-1435-2μmol |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6244-1435-20mg |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6244-1435-20μmol |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6244-1435-40mg |
3-(phenylsulfanyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanamide |
1396783-46-2 | 40mg |
$210.0 | 2023-09-09 |
3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamideに関する追加情報
Introduction to 3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide (CAS No. 1396783-46-2)
3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide, identified by its CAS number 1396783-46-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a phenylsulfanyl group, a propargyl moiety, and a pyrrolidine ring. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide encompasses several key functional groups that contribute to its potential biological activity. The phenylsulfanyl moiety is known for its ability to interact with various biological targets, often enhancing the binding affinity and selectivity of drug candidates. Additionally, the propargyl group introduces a reactive site that can be utilized in further chemical modifications, enabling the synthesis of more complex derivatives. The presence of the pyrrolidine ring further enriches the structural diversity, which is often associated with pharmacological properties such as receptor binding and metabolic stability.
In recent years, there has been a growing interest in the development of novel compounds that incorporate heterocyclic structures, particularly those derived from pyrrolidine. Pyrrolidine derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The compound 3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide represents an innovative fusion of these structural elements, positioning it as a potential lead compound for therapeutic applications.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of new drugs. The combination of the phenylsulfanyl, propargyl, and pyrrolidine groups creates a versatile platform that can be modified to target specific biological pathways. For instance, modifications at the propargyl position could introduce additional functional groups that enhance solubility or bioavailability, while alterations at the phenylsulfanyl moiety might improve binding affinity to biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. These tools have been instrumental in identifying potential targets for 3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylpropanamide, suggesting its utility in addressing various therapeutic challenges. For example, studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling.
The synthesis of 3-(phenylsulfanyl)-N-4-(pyrrolidin-1-yl)but-2-ylnaphthalenecarboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the propargyl group necessitates careful handling to ensure high yields and minimal side products. Researchers have employed various catalytic systems and protecting group strategies to optimize the synthetic pathway. These efforts have resulted in more efficient synthetic routes, making it feasible to produce larger quantities of the compound for further investigation.
As interest in novel pharmaceutical agents continues to grow, compounds like 3-(phenylsulfanyl)-N-N-methylpyrrole are being evaluated for their potential therapeutic benefits. Preliminary studies have shown promising results in both in vitro and preclinical models, suggesting that this class of molecules may offer new avenues for treating complex diseases. The ability to modify key structural features while maintaining biological activity makes these compounds particularly attractive for drug development.
The role of computational tools in drug discovery cannot be overstated. Advanced algorithms and machine learning models have been developed to predict the properties of new compounds, including their biological activity and pharmacokinetic profiles. These tools have been applied to 3-(phenylsulfanyl)-N-N-dimethylpyrrole, helping researchers identify optimal modifications for enhancing its therapeutic potential. Such innovations are accelerating the pace at which new drugs are discovered and brought to market.
In conclusion, 3-(phenylsulfanyl)-N-N-dimethylpyrrole (CAS No. 1396783) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.
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